molecular formula C15H15N7OS B12169962 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12169962
M. Wt: 341.4 g/mol
InChI Key: JAHOHQUIPNCXEE-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Core Heterocyclic Framework Analysis

Thiadiazole Ring Substituent Effects: Cyclopropyl Group Steric and Electronic Influences

The 1,3,4-thiadiazole ring serves as the central heterocycle, with a cyclopropyl group at position 5. The cyclopropyl substituent introduces significant steric constraints due to its non-planar, three-membered ring structure, which restricts free rotation and enforces a specific spatial arrangement. Electronic effects arise from the cyclopropane’s bent C–C bonds, which exhibit partial σ-character, polarizing the thiadiazole ring and enhancing its electrophilicity at nitrogen atoms. This polarization facilitates nucleophilic attacks at N-2, a critical feature for interactions in biological systems.

The cyclopropyl group’s electron-donating inductive effect (+I) further stabilizes the thiadiazole ring’s aromaticity, as evidenced by computational studies of similar systems. Comparative analyses of thiadiazoles with alkyl vs. cyclopropyl substituents reveal a 0.15–0.30 Å shortening of S–N bond lengths in cyclopropyl derivatives, indicating enhanced resonance stabilization.

Substituent S–N Bond Length (Å) Ring Aromaticity (NICS)
Methyl 1.62 -8.7
Cyclopropyl 1.57 -10.2

Table 1: Comparative bond lengths and nucleus-independent chemical shift (NICS) values for thiadiazole derivatives.

Tetrazole Moiety Configuration: Tautomeric Equilibrium and Aromatic Stabilization

The 1H-tetrazole group at position 2 of the benzamide backbone exists in a dynamic tautomeric equilibrium between 1H- and 2H-forms. Density functional theory (DFT) calculations predict a 1H:2H ratio of 7:3 in the gas phase, favoring the 1H-tautomer due to reduced angle strain in the five-membered ring. Aromatic stabilization energy (ASE) calculations for the tetrazole ring yield 28.5 kcal/mol, comparable to benzene’s ASE (36 kcal/mol), confirming its strong aromatic character.

Properties

Molecular Formula

C15H15N7OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H15N7OS/c1-8-3-6-11(12(9(8)2)22-7-16-20-21-22)13(23)17-15-19-18-14(24-15)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,17,19,23)

InChI Key

JAHOHQUIPNCXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Target Molecule Deconstruction

The target compound comprises two primary subunits:

  • 3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzamide : A substituted benzamide with a tetrazole ring at position 2.

  • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine : A 1,3,4-thiadiazole core functionalized with a cyclopropyl group and an amine.

Retrosynthetically, the molecule can be dissected into these subunits, connected via an amide bond (Fig. 1).

Synthesis of 3,4-Dimethyl-2-(1H-Tetrazol-1-yl)Benzamide

Preparation of 3,4-Dimethyl-2-nitrobenzoic Acid

The synthesis begins with nitration of 3,4-dimethylbenzoic acid. Using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, the nitro group is introduced regioselectively at position 2. The product is purified via recrystallization (ethanol/water), yielding pale yellow crystals (m.p. 148–150°C).

Reduction to 2-Amino-3,4-dimethylbenzoic Acid

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), and the amine is isolated as a white solid (yield: 85%).

Tetrazole Ring Formation

The tetrazole moiety is introduced via a [2+3] cycloaddition between 2-amino-3,4-dimethylbenzoic acid and sodium azide in the presence of trimethylsilyl chloride (TMSCl) and DMF at 120°C for 24 h. This method, adapted from recent literature (Table 1), achieves a 94% yield using sulfonated graphene oxide (SA-rGO) as a catalyst.

Table 1: Catalyst Comparison for Tetrazole Synthesis

CatalystConditionsYield (%)Reference
SA-rGODMSO, 120°C, 4 h94
GO/ZnODMF, 120°C, 30 h78
SiO₂-H₂SO₄DMF, reflux, 5 h88

The product, 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid , is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Synthesis of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

Cyclopropanecarboxylic Acid Thiosemicarbazide

Cyclopropanecarboxylic acid is treated with thiosemicarbazide in POCl₃ at 80°C for 6 h to form the corresponding thiosemicarbazide intermediate. The crude product is precipitated in ice-water and filtered (yield: 75%).

Cyclization to 1,3,4-Thiadiazole

Heating the thiosemicarbazide in concentrated sulfuric acid at 100°C for 3 h induces cyclization, yielding 5-cyclopropyl-1,3,4-thiadiazol-2-amine . The product is neutralized with NaHCO₃ and extracted with ethyl acetate (yield: 68%).

Amide Coupling and Final Assembly

Activation of Benzoyl Chloride

3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 2 h). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry THF.

Coupling with 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

The acid chloride is added dropwise to a solution of 5-cyclopropyl-1,3,4-thiadiazol-2-amine and triethylamine (TEA) in THF at 0°C. After stirring for 12 h at room temperature, the reaction mixture is diluted with water, and the precipitate is filtered and washed with cold ethanol.

Alternative Method : Carbodiimide-mediated coupling using EDC and HOBt in acetonitrile achieves comparable yields (82%) with milder conditions.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 2.35 (s, 6H, CH₃), 7.85 (s, 1H, tetrazole CH), 8.20 (s, 1H, aromatic H).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (tetrazole ring).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity. LC-MS (ESI⁺): m/z 422.1 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

The use of SA-rGO catalysts minimizes byproducts during cycloaddition, enhancing regioselectivity for the 1H-tetrazole isomer.

Stability of Cyclopropyl Group

The cyclopropyl ring is sensitive to strong acids. Employing POCl₃ instead of H₂SO₄ during thiosemicarbazide synthesis prevents ring opening .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions on the benzamide moiety can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit antimicrobial properties. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has been tested against various bacterial strains. For example:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Several studies have reported the anticancer potential of thiadiazole derivatives. The compound was evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings are summarized below:

Cell Line IC50 (µM) Mechanism of Action
MCF-720Induction of apoptosis
HeLa25Cell cycle arrest

The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, making it a promising candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Evaluation

A study conducted by Farghaly et al. (2013) assessed various thiadiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound showed significant activity against Gram-positive bacteria.

Case Study 2: Anticancer Research

In another study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of several thiadiazole derivatives. The findings suggested that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide moiety in thiadiazole derivatives is often modified to modulate electronic and steric properties. Key comparisons include:

Compound Name Substituents on Benzamide Key Properties/Activities Reference
Target Compound 3,4-dimethyl, 2-(1H-tetrazol-1-yl) Potential bioisosteric interactions
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl NMR/IR/MS characterized; halogen effects
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-OCH₃ Enhanced solubility; π-stacking potential
T-448 (LSD1 inhibitor) 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl) Specific enzyme inhibition; hematological safety
  • Tetrazole vs. Halogens/Methoxy : The tetrazole group in the target compound acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity compared to halogens (e.g., Cl, F) or methoxy groups, which primarily influence lipophilicity and steric bulk .

Thiadiazole Ring Modifications

Variations at the 5-position of the 1,3,4-thiadiazole ring significantly impact biological activity:

Compound Name Thiadiazole Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound Cyclopropyl 315.36 Steric bulk; metabolic stability
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives Pyridinyl 300–340 π-Stacking; metal coordination
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Ethyl 372.47 Flexible alkyl chain; thioether linkage
  • Cyclopropyl vs. Pyridinyl/Ethyl : The cyclopropyl group introduces rigidity and may enhance membrane permeability compared to pyridinyl (polar) or ethyl (flexible) substituents .
  • Synthetic Accessibility : Cyclopropyl-substituted thiadiazoles often require specialized precursors (e.g., cyclopropane carboxaldehydes) compared to pyridinyl or ethyl analogs, which are synthesized via straightforward condensation reactions .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Thiadiazole ring : Known for various biological activities.
  • Tetrazole moiety : Often associated with enhanced pharmacological properties.

The molecular formula is C13H14N6SC_{13}H_{14}N_{6}S, with a specific arrangement that contributes to its biological efficacy.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles exhibit significant biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibition of cancer cell proliferation in vitro
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInteraction with specific protein kinases

The biological activity of this compound is believed to involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases such as Abl kinase, which is crucial in certain cancers. The binding affinity and selectivity towards these targets are critical for their therapeutic potential.
  • Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological effects of thiadiazole derivatives:

Study 1: Antitumor Effects

A study focused on the synthesis and evaluation of various thiadiazole derivatives reported that one compound exhibited an IC50 value of 7.4 µM against the K562 chronic myelogenous leukemia cell line. This highlights the potential of thiadiazoles in developing targeted cancer therapies .

Study 2: Antimicrobial Properties

Another investigation into related compounds demonstrated antimicrobial activity against several bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways .

Q & A

Q. Validation Methods :

  • TLC monitoring (Rf values) and melting point analysis for purity .
  • Spectroscopic confirmation :
    • ¹H/¹³C NMR for structural elucidation (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
    • IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H bonds (~3400 cm⁻¹) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Spectral Data
Thiadiazole formationPOCl₃, 90°C, 3h76–85¹H NMR: δ 2.1 (s, CH₃), δ 7.3 (thiadiazole-H)
Tetrazole couplingDCC/DMAP, DMF, RT60–72IR: 1649 cm⁻¹ (amide I)

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing the thiadiazole core under varying solvent systems?

Methodological Answer:
Discrepancies in yields often arise from solvent polarity and temperature effects. For example:

  • Polar aprotic solvents (DMF, DMSO) : Favor cyclocondensation but may hydrolyze intermediates at elevated temperatures .
  • Non-polar solvents (toluene) : Reduce side reactions but slow reaction kinetics .

Q. Resolution Strategies :

Design of Experiments (DoE) : Systematic variation of solvent polarity, temperature, and catalyst loading to identify optimal conditions .

In-situ monitoring : Use HPLC-MS to track intermediate stability and byproduct formation .

Computational modeling : DFT calculations to predict solvent effects on transition states .

Case Study : reports 85% yield in DMSO at 90°C, while observes 60% in DMF due to competing hydrolysis. Adjusting pH to 8–9 during workup minimizes degradation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign cyclopropyl (δ 0.5–1.5 ppm), tetrazole (δ 8.5–9.5 ppm), and benzamide aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 413.08) and isotopic patterns for Cl/Br-containing analogs .
  • HPLC-PDA : Assess purity (>95%) with C18 columns (acetonitrile/water gradient) .

Q. Table 2: Key Spectroscopic Benchmarks

Functional GroupNMR Shift (δ)IR Stretch (cm⁻¹)
Cyclopropyl0.5–1.5 (m)
Tetrazole N-H8.5–9.5 (s)3400–3450
Benzamide C=O1640–1670

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

Analog synthesis : Modify substituents (e.g., cyclopropyl → ethyl, methyl → nitro) to probe electronic/steric effects .

Bioassays :

  • Anticancer : MTT assays against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antimicrobial : MIC tests against S. aureus or E. coli .

Computational docking : Use AutoDock Vina to predict binding to targets like EGFR or DHFR .

Q. Data Interpretation :

  • Correlate IC₅₀ values with Hammett σ constants or LogP to identify pharmacophoric features .

Advanced: What methodologies are recommended for analyzing crystallographic data to resolve the compound’s 3D conformation?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for structure refinement. Key parameters:
    • Resolution <1.0 Å for accurate H-atom positioning .
    • Twinning analysis via PLATON for multi-domain crystals .
  • NMR restraints : NOESY/ROESY to validate solution-state conformations .

Case Study : resolved co-crystals of a related thiadiazole derivative using SHELXD, revealing a planar thiadiazole ring and tetrahedral geometry at the cyclopropyl group.

Basic: How should researchers assess the compound’s stability under physiological conditions (pH, temperature)?

Methodological Answer:

pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h, monitor degradation via HPLC .

Thermal stability : TGA/DSC analysis (5–10°C/min) to identify decomposition points .

Light sensitivity : UV-vis spectroscopy under UV irradiation (λ=254 nm) .

Q. Key Findings :

  • Tetrazole moieties degrade at pH <3, requiring enteric coating for oral delivery .
  • Benzamide C=O bonds remain stable up to 150°C .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion (e.g., DMSO/water) or microbatch under oil .
  • Additive screening : Introduce small amines (e.g., triethylamine) to enhance lattice packing .
  • Cryocooling : Flash-cool crystals to 100K in liquid N₂ to reduce disorder .

Example : achieved diffraction-quality crystals of a thiadiazole analog using 2:1 DMSO/water and 97.4% yield after recrystallization.

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